molecular formula C4H12N2O B8352165 2-Hydrazino-2-methyl-propan-1-ol

2-Hydrazino-2-methyl-propan-1-ol

Cat. No. B8352165
M. Wt: 104.15 g/mol
InChI Key: KITHURWPXVYOLJ-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

Trifluoroacetic acid (4 mL) was added to a solution of N′-(2-hydroxy-1,1-dimethyl-ethyl)-hydrazinecarboxylic acid tert-butyl ester (490 mg, 2.4 mmol) in dichloromethane (4 mL). The mixture was stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo to give the trifluoroacetic acid salt of 2-hydrazino-2-methyl-propan-1-ol (520 mg, quantitative) which was used without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
N′-(2-hydroxy-1,1-dimethyl-ethyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C(OC([NH:15][NH:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])=O)(C)(C)C>ClCCl>[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[NH:16]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[NH2:15].[NH:16]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[NH2:15] |f:3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
N′-(2-hydroxy-1,1-dimethyl-ethyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
490 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(CO)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.N(N)C(CO)(C)C
Name
Type
product
Smiles
N(N)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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